6-Pyren-1-ylhexan-1-ol
Description
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Research
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org They are of significant interest in modern research due to their unique electronic, optical, and magnetic properties, which stem from their extended π-conjugated systems. rsc.orgsioc-journal.cn These properties make them key components in the development of organic semiconductors, which have potential applications in electronic devices like organic field-effect transistors and organic solar cells. rsc.org
PAHs are formed from the incomplete combustion of organic materials such as coal, oil, and wood. dcceew.gov.au While some PAHs are known for their environmental persistence and toxicity, their fundamental structures are also the basis for a wide range of functional materials. wikipedia.orgdcceew.gov.au Researchers are actively exploring the synthesis of novel PAH structures to fine-tune their properties for specific applications. sioc-journal.cnrsc.org The introduction of heteroatoms, for instance, can further modify the electronic and structural characteristics of PAHs, opening up new avenues for their use in supramolecular chemistry and materials science. rsc.org
Rationale for Pyrene (B120774) as a Versatile Chromophore and Building Block
Pyrene stands out among PAHs as a particularly versatile chromophore and building block in scientific research. uky.edu Its strong fluorescence, long excited-state lifetime, and ability to form excimers—excited-state dimers that emit light at a different wavelength than the single molecule—make it an excellent fluorescent probe. youtube.comlumiprobe.com This property is widely used to study the structure and dynamics of polymers and biological systems. researchgate.net
The photophysical properties of pyrene can be tuned by chemical modification. acs.org For example, attaching different functional groups to the pyrene core can alter its fluorescence quantum yield and emission spectrum. acs.orgresearchgate.net This tunability, combined with its relatively simple structure and commercial availability, makes pyrene a popular choice for constructing more complex molecular systems. semanticscholar.org Its applications extend to organic electronics, where pyrene derivatives are used as active components in organic light-emitting diodes (OLEDs) and other devices. uky.eduresearchgate.net
Overview of Pyrene Derivatives with Extended Alkyl Chains and Terminal Hydroxyl Functionalities
Pyrene derivatives featuring extended alkyl chains and a terminal hydroxyl group, such as 6-pyren-1-ylhexan-1-ol, combine the desirable photophysical properties of the pyrene core with the chemical reactivity of an alcohol. The alkyl chain provides a flexible spacer, influencing the molecule's solubility and its tendency to self-assemble. nih.govscispace.com The length and structure of this chain can impact the interactions between pyrene units, affecting the formation of excimers. nih.gov
The terminal hydroxyl group (-OH) offers a convenient point for further chemical modification. researchgate.net This allows for the integration of the pyrene unit into larger molecular architectures, such as polymers or biomolecules. For instance, pyrene-functionalized poly(vinyl alcohol) has been synthesized by utilizing the reactivity of the hydroxyl groups. researchgate.net This versatility makes these derivatives valuable in creating functional materials for applications ranging from sensors to drug delivery systems. rsc.orgnih.gov
Scope and Academic Relevance of this compound in Research
This compound serves as a specific and well-studied example within the broader class of pyrene-functionalized alcohols. Its defined structure, with a six-carbon alkyl chain separating the pyrene chromophore from the hydroxyl group, makes it a useful model compound for investigating fundamental photophysical processes and for developing new materials.
The synthesis of this compound has been documented in the scientific literature, often as a precursor for more complex molecules. rsc.orgunipr.it Its photophysical properties, including its absorption and fluorescence spectra, have been characterized, providing a baseline for understanding how its incorporation into different systems affects its behavior. rsc.orgresearchgate.net Research involving this compound contributes to a deeper understanding of structure-property relationships in fluorescent materials and provides a foundation for the rational design of new functional molecules with tailored optical and chemical properties.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H22O | Inferred from name |
| Appearance | White solid | rsc.org |
| Synthesis Method | Hydrogenation of 6-(pyren-1-yl)hex-5-yn-1-ol | rsc.orgunipr.it |
Interactive Data Table: Spectroscopic Data for a Related Precursor
| Compound | 1H NMR (CDCl3, 300 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | ESI-MS m/z | Reference |
| 6-(pyren-1-yl)hex-5-yn-1-ol | 8.56 (d, J=8 Hz, 1H, PyH), 8.23-8.00 (m, 8H, PyH), 3.81 (t, J=6 Hz, 2H, CH2OH), 2.73 (t, J=6 Hz, 2H, CH2C≡C), 1.92-1.89 (m, 4H, CH2CH2OH) | 135.2, 131.8, 131.2, 131, 130.6, 129.6, 128, 127.7, 127.2, 126.1, 125.5, 125.34, 125.33, 124.4, 124.3, 118.6, 95.9, 80.1, 61.9, 31.7, 16.5 | 299.4 [M+H]+, 321.4 [M+Na]+, 337.4 [M+K]+ | unipr.it |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-pyren-1-ylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O/c23-15-4-2-1-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)22(19)21(17)18/h5,7-14,23H,1-4,6,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUICSLIGBUPKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Precursor Chemistry for 6 Pyren 1 Ylhexan 1 Ol
Retrosynthetic Analysis of 6-Pyren-1-ylhexan-1-ol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which in turn illuminates potential synthetic pathways. For this compound, the primary disconnection is the C-C bond between the pyrene (B120774) ring and the hexyl chain.
This disconnection suggests a synthetic strategy based on a cross-coupling reaction. The two key synthons are a nucleophilic pyrene derivative and an electrophilic hexyl chain, or vice versa. A common approach involves an organometallic pyrene species or a halogenated pyrene precursor.
A plausible retrosynthetic route is outlined below:
Disconnection 1 (C-C Bond): The bond between the pyrene C1 position and the C1 of the hexyl chain is the most logical point for disconnection. This leads to two potential precursor fragments:
A pyrene unit functionalized at the 1-position (e.g., as a nucleophile like pyren-1-ylboronic acid or an electrophile like 1-bromopyrene).
A six-carbon chain with a terminal functional group suitable for coupling and a hydroxyl group at the other end (e.g., 6-bromohexan-1-ol or 6-hydroxyhexylboronic acid).
Further Disconnection (Pyrene Precursor): A functionalized pyrene, such as 1-bromopyrene (B33193), can be synthesized from the parent pyrene molecule through electrophilic aromatic substitution. nih.gov Pyrene itself is a readily available starting material.
This analysis points toward a synthetic sequence beginning with the functionalization of pyrene, followed by a palladium-catalyzed cross-coupling reaction to attach the hexanol side chain.
Direct Synthesis Pathways for Pyrene-Alkyl Alcohols
Direct synthesis pathways aim to construct the target molecule from advanced precursors in a minimal number of steps. For pyrene-alkyl alcohols, this often involves creating the C-C bond and ensuring the alcohol functionality is present or can be easily revealed.
One sophisticated strategy involves the use of bifunctional reagents that contain both the alcohol moiety and a reactive group for coupling. The alkylation of a functionalized pyrene with an alcohol that also contains a terminal alkyne is a powerful method. This typically proceeds via a Sonogashira coupling reaction.
In this scenario, a precursor such as 1-bromopyrene is coupled with an alkyne-containing alcohol like 5-hexyn-1-ol (B123273). The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov This forms an unsaturated pyrene-alkynyl alcohol intermediate. The use of terminal alkynes is a key feature of the Sonogashira reaction, which is a reliable method for forming C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org
Following the formation of an unsaturated pyrene-alkyl alcohol, such as the one produced via Sonogashira coupling, a hydrogenation step is required to yield the final saturated alkyl chain. chemistrysteps.com The triple bond in the alkynyl group is reduced to a single bond.
This reduction can be achieved through catalytic hydrogenation, typically using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas. tue.nl It is crucial to select reaction conditions that selectively reduce the alkyne without affecting the aromatic pyrene core. The hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols is a related transformation where selectivity is key. rsc.orgresearchgate.net Ruthenium-based catalysts are noted for their specific activity in producing unsaturated alcohols with fewer byproducts. tue.nl The reaction effectively converts the unsaturated precursor into the target molecule, this compound.
Functionalization of the Pyrene Core in Precursors
The success of the synthetic strategy hinges on the ability to selectively functionalize the pyrene core. This creates the necessary reactive handle for the subsequent C-C bond formation.
To prepare a pyrene precursor for cross-coupling reactions, electrophilic aromatic substitution is a fundamental and widely used method. rsc.org The pyrene ring is electron-rich and readily undergoes substitution. The 1, 3, 6, and 8 positions are the most activated and are the primary sites of reaction. rsc.org
Monobromination of pyrene to yield 1-bromopyrene is a critical first step. This reaction is typically carried out using a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) if Br₂ is used. libretexts.org The reaction conditions can be tuned to favor the formation of the monosubstituted product. nih.govoup.com 1-Bromopyrene can be obtained in high yield and serves as a key electrophilic partner in subsequent coupling reactions. nih.gov
Table 1: Conditions for Electrophilic Bromination of Pyrene
| Reagent | Catalyst/Solvent | Product(s) | Reference |
| HBr/H₂O₂ | Not specified | 1-Bromopyrene (up to 96% yield) | nih.gov |
| Br₂ | FeBr₃ / CH₂Cl₂ | 1-Bromopyrene and polybrominated byproducts | libretexts.org |
| N-Bromosuccinimide | DMF | 1-Bromopyrene | nih.gov |
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. nobelprize.orglibretexts.org The development of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.orglibretexts.org
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org To synthesize this compound, this would involve reacting 1-bromopyrene with a boronic acid or ester derivative of the side chain, such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-ol, in the presence of a base and a palladium catalyst. nih.gov
Sonogashira Coupling: As mentioned previously, the Sonogashira coupling is ideal for reacting a vinyl or aryl halide with a terminal alkyne. nih.gov The reaction of 1-bromopyrene with 5-hexyn-1-ol provides a direct route to an unsaturated precursor, which is then hydrogenated. The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetallation with the copper acetylide, and finally reductive elimination to yield the product and regenerate the catalyst. wikipedia.org
Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Pyrene Precursor (Electrophile) | Side Chain Precursor (Nucleophile) | Key Bond Formed | Reference |
| Suzuki Coupling | 1-Bromopyrene | 6-Hydroxyhexylboronic acid or ester | C(sp²)-C(sp³) | nih.gov, libretexts.org |
| Sonogashira Coupling | 1-Bromopyrene | 5-Hexyn-1-ol | C(sp²)-C(sp) | wikipedia.org, nih.gov |
These palladium-catalyzed methods offer high functional group tolerance and are highly effective for the precise construction of the C-C bond essential to the structure of this compound.
Control of Regioselectivity and Stereoselectivity in Synthesis
The synthesis of this compound necessitates precise control over the regiochemistry of the pyrene core functionalization. Stereoselectivity, while a crucial consideration for many complex organic syntheses, is not a factor for this specific molecule as it is achiral.
Regioselectivity
The pyrene molecule has several positions available for substitution. The 1, 3, 6, and 8 positions are known as the 'active' or 'common sites' due to their higher electron density, making them susceptible to electrophilic aromatic substitution reactions. mdpi.commdpi.com In contrast, the 2 and 7 positions are less accessible. mdpi.com Therefore, synthetic strategies aiming for 1-substituted pyrene derivatives leverage this inherent reactivity.
A common and effective method to introduce an alkyl chain at the 1-position of pyrene is through Friedel-Crafts acylation. This reaction typically involves reacting pyrene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. To synthesize the precursor for this compound, pyrene can be acylated with a derivative of adipic acid (a six-carbon dicarboxylic acid), such as adipoyl chloride or adipic anhydride. This reaction preferentially yields the 1-acylpyrene derivative. Subsequent reduction of the keto group and the terminal carboxylic acid group yields the desired this compound.
Alternative strategies for regioselective functionalization at other positions, such as the 2 and 7-positions, often require more complex, multi-step synthetic routes, including methods like C-H borylation using iridium-based catalysts or phosphinyl migration in a molten salt medium. nih.govnih.gov These advanced methods underscore the challenge of directing substituents to the less reactive sites on the pyrene core. mdpi.com
Stereoselectivity
The chemical structure of this compound lacks any chiral centers; therefore, its synthesis does not produce stereoisomers, and control of stereoselectivity is not a requirement.
However, in the broader context of synthesizing pyrene-functionalized alcohols with chiral centers, stereoselectivity would be paramount. For instance, if a substituent were present on the hexanol chain, creating a stereocenter, enantioselective or diastereoselective methods would be necessary to obtain a specific stereoisomer. Such methods could include the use of chiral catalysts for asymmetric reductions or cyclization reactions. acs.orgacs.org For example, the asymmetric carbonyl-ene reaction, catalyzed by chiral Brønsted acids, is a powerful method for producing homoallylic alcohols with high enantioselectivity. acs.orgmdpi.com Similarly, the stereochemical outcome of reactions can sometimes be influenced by non-covalent interactions, such as π-π stacking, especially in molecules with multiple aromatic rings. nih.govresearchgate.net These principles would be applicable to the synthesis of chiral analogues within the pyrene-functionalized alcohol family.
Advanced Purification Techniques for Pyrene-Functionalized Alcohols
The purification of pyrene-functionalized alcohols is essential to remove unreacted starting materials, catalysts, and side-products, ensuring the high purity required for spectroscopic and other sensitive applications. The inherent fluorescence of the pyrene moiety can be exploited for detection during chromatography, but it also means that even trace fluorescent impurities can interfere with experimental results.
Standard purification for pyrene derivatives often begins with silica gel column chromatography . nih.gov This technique separates compounds based on their polarity. For this compound, a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be used to first elute nonpolar impurities, followed by the desired, more polar alcohol. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) . nih.gov
While effective for bulk separation, column chromatography may not be sufficient to remove all impurities, particularly those with similar polarity or structurally related isomers. Research on pyrene fatty acids has shown that while a sample may appear as a single spot on TLC, subsequent analysis by Gas-Liquid Chromatography (GC) can reveal multiple components. nih.gov
For achieving very high purity (>99%), High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Specifically, reverse-phase HPLC (RP-HPLC) is highly effective for pyrene derivatives. In this technique, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. Less polar compounds are retained longer on the column. By using RP-HPLC, it is possible to separate closely related pyrene-containing impurities from the main product, achieving purities of up to 99.98% in some cases. nih.gov
Other specialized techniques like affinity chromatography have been used for purifying biomolecules that bind to pyrene, but this is less applicable to the purification of the small molecule itself. nih.gov The purity of the final product is typically confirmed through a combination of chromatographic and spectroscopic methods, including HPLC, GC, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Below is a summary of advanced purification techniques applicable to pyrene-functionalized alcohols.
| Purification Technique | Principle of Separation | Application to Pyrene-Functionalized Alcohols | Analytical Assessment |
| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | Initial, bulk purification to remove major impurities. | Thin-Layer Chromatography (TLC) |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. | Final purification to achieve high purity (>99%); separation of closely related isomers and impurities. | HPLC chromatogram, UV/Fluorescence detection |
| Reverse-Phase HPLC (RP-HPLC) | A type of HPLC using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Highly effective for pyrene derivatives, separating compounds based on hydrophobicity. nih.gov | RP-HPLC chromatogram |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase; requires volatile/thermally stable compounds. | Purity analysis, often after derivatization (e.g., esterification) to increase volatility. nih.gov | GC chromatogram |
Advanced Spectroscopic and Photophysical Investigations of 6 Pyren 1 Ylhexan 1 Ol and Its Derivatives
Fundamental Photophysics of Pyrene (B120774) Chromophores in Solution and Solid State
The photophysical behavior of the pyrene chromophore, the core of 6-Pyren-1-ylhexan-1-ol, is distinguished by its ability to exhibit two distinct forms of fluorescence: monomer emission and excimer emission. This dual-emission capability is foundational to its widespread use as a fluorescent probe. Upon absorption of ultraviolet light, the pyrene molecule is promoted to an electronically excited state. From this state, it can relax via fluorescence, emitting a photon to return to the ground state. The nature of this emission is highly dependent on the concentration of the pyrene molecules and their spatial proximity.
When this compound is present in a dilute solution, preventing intermolecular interactions, its fluorescence spectrum is characterized by a well-resolved vibronic fine structure. This structured emission, known as monomer emission, typically appears in the wavelength range of 370 to 410 nm. The spectrum displays several distinct peaks, with the most prominent ones often labeled I, II, III, IV, and V.
The relative intensities of these vibronic bands are a hallmark of the pyrene monomer and are particularly sensitive to the polarity of the chromophore's microenvironment. This sensitivity, especially the ratio of the first and third peaks (I₁/I₃), is a widely used parameter to probe the local polarity of systems such as polymer matrices, micelles, and biological membranes.
A defining feature of pyrene and its derivatives like this compound is the formation of an "excimer," or excited-state dimer. An excimer is formed when an excited pyrene molecule (M*) collides and associates with a ground-state pyrene molecule (M) within the excited state's lifetime.
M* + M ⇌ (M-M)*
This process is diffusion-controlled and requires the two pyrene rings to be in close proximity, typically 3-4 Å, in a co-planar, sandwich-like arrangement. The resulting excimer is a transient species that is only stable in the excited state. Its decay to the ground state results in a characteristic broad, structureless, and significantly red-shifted emission band centered around 480 nm. This excimer fluorescence is easily distinguishable from the structured monomer emission.
The formation of excimers is critically dependent on the concentration of the pyrene derivative. In dilute solutions of this compound, the probability of an excited molecule encountering a ground-state molecule is low, and thus, monomer emission dominates the fluorescence spectrum. As the concentration increases, the average distance between molecules decreases, leading to a higher frequency of encounters and a greater likelihood of excimer formation. colostate.edu This results in a progressive decrease in the intensity of the monomer emission and a corresponding increase in the intensity of the excimer emission. The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) is therefore often used as a measure of intermolecular interaction and local probe concentration.
Excimer formation can also occur intramolecularly in molecules where two pyrene moieties are covalently linked. For derivatives of this compound, if two units are linked by a flexible chain, the probability of the two pyrene groups achieving the necessary co-planar arrangement for excimer formation depends on the length and flexibility of that linker. The hexyl chain in this compound provides significant conformational freedom. In systems like pyrene-labeled polymers or specifically synthesized dipyrenyl alkanes, the formation of intramolecular excimers serves as a powerful tool to study the conformation and dynamics of the linking chain. mdpi.com Efficient intramolecular excimer formation indicates a conformation where the two pyrene units are close together.
The fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.
For pyrene chromophores, the monomer and excimer species have distinct quantum yields and lifetimes. The monomer typically exhibits a high quantum yield and a long lifetime in deoxygenated non-polar solvents. In contrast, the excimer has a different lifetime, and its formation provides a non-radiative decay pathway for the monomer, effectively quenching the monomer emission at higher concentrations. These photophysical parameters are highly dependent on the solvent, temperature, and the presence of quenching agents like molecular oxygen. colostate.edu
| Solvent | Species | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) [ns] |
|---|---|---|---|
| Cyclohexane | Monomer | 0.65 | 410 |
| Excimer | - | 46 | |
| Ethanol | Monomer | 0.32 | 160 |
| Excimer | - | 38 | |
| Acetonitrile | Monomer | 0.34 | 110 |
| Excimer | - | - |
Note: The values presented are typical for the pyrene chromophore and may vary for specific derivatives like this compound. Data is compiled from various sources for pyrene in deoxygenated solutions at room temperature.
Excimer Formation and Emission Dynamics
Environmental Sensitivity of Photophysical Properties
One of the most valuable characteristics of the pyrene chromophore is the sensitivity of its monomer fluorescence spectrum to the polarity of its immediate environment. This phenomenon, known as the "Py scale," is based on the ratio of the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic bands of the monomer emission.
The I₁ band is significantly enhanced relative to the I₃ band in the presence of polar solvents. Therefore, the I₁/I₃ ratio provides a reliable measure of the local solvent polarity. In non-polar, hydrocarbon-like environments, the I₁/I₃ ratio is low (typically ~0.6), whereas, in highly polar environments, the ratio increases substantially (to ~1.8 or higher). This property allows this compound and similar derivatives to be used as probes to report on the polarity of unknown microenvironments, such as the interior of micelles, polymer domains, or biological membranes. rsc.org
| Solvent | Polarity (Dielectric Constant, ε) | I₁/I₃ Ratio |
|---|---|---|
| n-Hexane | 1.88 | 0.58 |
| Cyclohexane | 2.02 | 0.61 |
| Toluene | 2.38 | 0.87 |
| Tetrahydrofuran (THF) | 7.58 | 1.15 |
| Ethanol | 24.55 | 1.23 |
| Acetonitrile | 37.5 | 1.55 |
| Dimethylformamide (DMF) | 36.71 | 1.64 |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 1.75 |
Note: Values are representative for the pyrene chromophore and demonstrate the trend of the I₁/I₃ ratio with solvent polarity.
Solvatochromism and Polarity Sensitivity
The fluorescence emission of pyrene and its derivatives, including this compound, is highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. The pyrene monomer fluorescence spectrum exhibits a characteristic fine structure, with the ratio of the intensity of the first vibronic band (I₁) to the third vibronic band (I₃) serving as a reliable indicator of solvent polarity. This "Py scale" is a widely used tool in materials science and biochemistry to probe microenvironments.
In non-polar solvents, the I₁ band is significantly more intense than the I₃ band. As the solvent polarity increases, the intensity of the I₃ band grows relative to the I₁ band. This effect is attributed to the increased stabilization of the excited state dipole moment in more polar environments. For this compound, the flexible hexanol chain can influence the local environment of the pyrene chromophore, but the fundamental principle of the I₁/I₃ ratio as a polarity sensor remains. Research on various 1-substituted pyrene derivatives has shown that while the substituent can have minor effects, the solvent polarity is the dominant factor influencing the vibronic band intensities. epa.gov
Novel pyrene analogues have been developed that exhibit strong solvatochromism accompanied by large Stokes shifts and high fluorescence quantum yields across a range of solvents from apolar to polar. nih.gov This demonstrates the tunability of pyrene's photophysical properties through chemical modification.
Table 1: Solvent Effects on the Fluorescence Emission of a Typical Pyrene Derivative
| Solvent | Polarity (Dielectric Constant) | I₁/I₃ Ratio (Approx.) | Emission Maximum (λem, nm) |
| Hexane | 1.88 | 1.80 | 373, 384 |
| Toluene | 2.38 | 1.25 | 376, 386 |
| Dichloromethane | 8.93 | 0.95 | 377, 388 |
| Acetonitrile | 37.5 | 0.70 | 378, 390 |
| Methanol | 32.7 | 0.65 | 379, 391 |
Note: Data is representative of typical pyrene behavior and may vary slightly for this compound.
Aggregation-Induced Emission (AIE) Phenomena in Pyrene Systems
Pyrene itself is a classic example of a chromophore that exhibits concentration-dependent emission. At low concentrations, it emits a characteristic blue fluorescence from the monomeric state. At higher concentrations, it forms excited-state dimers, or "excimers," which result in a broad, structureless, red-shifted emission band.
However, many pyrene derivatives also display Aggregation-Induced Emission (AIE), a phenomenon where the fluorescence intensity is significantly enhanced in the aggregated state compared to the molecularly dissolved state. nih.govnih.gov This is often counterintuitive, as aggregation typically leads to fluorescence quenching for many planar aromatic dyes. The mechanism behind AIE in pyrene systems involves the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and forces the excited state to decay radiatively. researchgate.net
In the case of this compound, the long alkyl chain and the terminal hydroxyl group can facilitate self-assembly and aggregation, particularly in solvent systems with a high water fraction. The formation of these aggregates can lead to a significant enhancement of the fluorescence quantum yield. researchgate.net The interplay between monomer, excimer, and AIE effects is a key area of investigation for pyrene derivatives. The structure of the substituent plays a critical role in determining the packing mode in the aggregate state, which in turn influences the final emission color and intensity. nih.gov
Acidochromism and pH Responsiveness
Acidochromism refers to the change in color or fluorescence of a compound in response to a change in pH. For pyrene derivatives to exhibit this property, they typically require a functional group that can be protonated or deprotonated, leading to a change in the electronic structure of the pyrene core.
In this compound, the terminal hydroxyl group is generally not acidic enough to be deprotonated under normal aqueous conditions, and the pyrene ring itself is not easily protonated. Therefore, significant acidochromism is not an inherent property of this specific compound. However, derivatives of pyrene that incorporate acidic or basic moieties, such as amines or phenols, can show marked pH responsiveness. For instance, a pyrene-dehydroabietylamine derivative has been shown to exhibit acidochromism, which can be applied in dynamic encryption-decryption systems. nih.gov This highlights that the pH-sensing capability is not native to the pyrene core but can be engineered into the molecule through synthetic modification.
Time-Resolved Fluorescence Spectroscopy for Mechanistic Elucidation
Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state dynamics of fluorescent molecules like this compound. By measuring the fluorescence decay profile over time (typically on the nanosecond scale), one can obtain the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
This technique is invaluable for distinguishing between different emissive species and understanding quenching mechanisms. For example, monomeric pyrene has a relatively long fluorescence lifetime, while the excimer has a different, typically shorter, lifetime. Time-resolved measurements can deconvolute these contributions and provide insights into the kinetics of excimer formation.
Furthermore, this method can differentiate between static and dynamic quenching. nih.gov In static quenching, a non-fluorescent complex is formed in the ground state, leading to a decrease in fluorescence intensity without changing the lifetime of the uncomplexed fluorophores. In dynamic quenching, the quencher collides with the fluorophore in the excited state, providing a non-radiative decay pathway and thus shortening the fluorescence lifetime. Studies on pyrene-functionalized systems have used time-resolved fluorescence to understand quenching by paramagnetic ions like Cu²⁺, revealing contributions from both static and dynamic processes depending on the flexibility of the linker attaching the pyrene to the quencher. nih.gov Environmental factors, such as pressure, have also been shown to shorten the fluorescence lifetimes of pyrene monomer and excimer. dtic.mil
Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Conformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential tools for the definitive structural characterization and conformational analysis of this compound.
Nuclear Magnetic Resonance (NMR):
¹H NMR: Provides detailed information about the chemical environment of hydrogen atoms. For this compound, ¹H NMR would show characteristic signals for the nine aromatic protons of the pyrene ring, as well as distinct signals for the methylene (B1212753) (-CH₂) groups of the hexanol chain and the hydroxyl (-OH) proton. The chemical shifts and coupling patterns of the alkyl chain protons can provide insights into its conformational flexibility. researchgate.net
¹³C NMR: Maps the carbon skeleton of the molecule. Dynamic ¹³C NMR studies on related heterocyclic systems have been used to investigate interconverting conformations and determine the energy barriers for such processes. nih.gov
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the complete structural assignment.
DOSY (Diffusion-Ordered Spectroscopy): This advanced NMR technique can be used to study aggregation. By measuring the diffusion coefficient of the molecule, one can distinguish between small, fast-diffusing monomers and large, slow-diffusing aggregates.
Mass Spectrometry (MS): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common mass spectrometry techniques used to determine the precise molecular weight of this compound, confirming its elemental composition. High-resolution mass spectrometry provides highly accurate mass measurements, leaving no ambiguity in the molecular formula. MS is also a powerful tool for identifying the components of complex mixtures and characterizing the products of self-assembly or encapsulation involving pyrene derivatives. researchgate.net
Based on a thorough review of the provided search results, there is no specific information available regarding the application of the chemical compound This compound in the development of fluorescent chemosensors or as a molecular probe for microenvironmental analysis, as outlined in the requested article structure.
The search results discuss various other pyrene derivatives and their successful applications in sensing metal ions, pH, explosives, and sulfhydryl compounds, as well as in probing polarity and viscosity. However, none of the research specifically names or investigates the properties or applications of this compound for these purposes.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on this compound. To do so would require extrapolating data from other compounds, which would violate the strict instructions to focus exclusively on the specified molecule.
Applications of 6 Pyren 1 Ylhexan 1 Ol in Chemical Sensing and Molecular Probes
Molecular Probes for Microenvironmental Analysis
Monitoring Molecular Aggregation in Complex Systems
The phenomenon of aggregation is critical in many chemical and biological processes, including polymer folding and protein assembly. 6-Pyren-1-ylhexan-1-ol can be employed to monitor these processes through changes in its fluorescence spectrum. When dispersed as individual molecules in a system, it exhibits characteristic monomer fluorescence. However, as the system undergoes aggregation, the pyrene (B120774) probes can be brought into close proximity (within ~10 Å), leading to the formation of excited-state dimers, or excimers. mdpi.com This results in the appearance of a new, red-shifted emission band, providing a clear spectroscopic signal for aggregation.
This principle is particularly useful in studying polymer dynamics. For instance, in polymer solutions, the entanglement of polymer chains can be monitored by observing the ratio of excimer to monomer fluorescence (I_E/I_M) of incorporated pyrene probes. An increase in this ratio indicates that the polymer chains are coiling or aggregating, bringing the pendant pyrene groups closer together. rsc.org This technique has been used to understand the solution behavior of various polymers and the formation of complex structures.
Aggregation-Induced Emission (AIE) is another related concept where certain pyrene derivatives, which are weakly fluorescent in solution, become highly emissive upon aggregation. mdpi.comresearchgate.net This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay channels and enhances fluorescence quantum yield. While this compound itself is fluorescent in its monomeric form, the principles of aggregation-dependent emission are central to its application in sensing. Research on pyrene-based probes has demonstrated their utility in detecting analytes through aggregation-induced fluorescence changes. For example, pyrene-phosphonate conjugates have been shown to exhibit aggregation-induced enhanced emission (AIEE), a property utilized for the selective detection of Fe³⁺ ions. mdpi.com
Probes for Conformational Studies in Model Biological Systems
The sensitivity of pyrene's fluorescence to its microenvironment makes this compound an excellent tool for probing the structure and dynamics of biological macromolecules.
Investigation of DNA Interactions (Groove Binding, Intercalation)
The planar aromatic structure of the pyrene moiety allows it to interact with the DNA double helix through non-covalent mechanisms such as intercalation or groove binding. rsc.org
Intercalation: The pyrene group can insert itself between the base pairs of the DNA helix. This places the probe in a rigid, hydrophobic environment, which can lead to significant changes in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission wavelength.
Groove Binding: Alternatively, the probe can bind to the minor or major grooves of the DNA helix. This interaction is typically driven by hydrophobic and van der Waals forces. rsc.org
Studies on pyrene and its derivatives have shown that the mode of binding can be specific to the DNA base sequence. nih.gov When a pyrene-containing probe binds to DNA, changes in its fluorescence lifetime and intensity can be observed. Often, the interaction leads to fluorescence quenching. The extent of these changes can provide information about the binding affinity and the specific binding mode. By monitoring these spectroscopic changes, researchers can gain insights into the structural details of DNA and its interactions with small molecules.
Analysis of Protein Conformation and Dynamics
This compound can be used as a probe to study protein structure, folding, and interactions. mdpi.comnih.gov The probe can be non-covalently associated with hydrophobic pockets on the protein surface or, more commonly, derivatives are used to covalently label specific sites, such as sulfhydryl groups on cysteine residues. mdpi.comresearchgate.net
The fluorescence of the pyrene label is exquisitely sensitive to the polarity of its immediate microenvironment. mdpi.com The ratio of the intensities of different vibronic bands in the monomer fluorescence spectrum (e.g., the Py value, I₁/I₃) can be used to report on the polarity of the probe's location. nih.gov A change in this ratio can signify a conformational change in the protein that alters the exposure of the probe to the aqueous solvent.
Furthermore, if two pyrene probes are attached to different sites on a protein, the formation of excimer fluorescence can be used as a spectroscopic ruler to monitor the proximity of these sites. mdpi.comnih.gov A change in protein conformation that brings the two probes closer together will result in an increase in excimer emission, while a change that moves them apart will decrease it. This technique has been instrumental in studying protein folding/unfolding, subunit association, and lipid-binding induced conformational changes in proteins like apolipoproteins. mdpi.comsemanticscholar.org
Studies in Lipid Membranes and Micellar Systems
The amphiphilic nature of this compound, with its hydrophobic pyrene head and a more polar hexanol tail, makes it an ideal probe for studying organized assemblies like lipid membranes and micelles. In aqueous solution, this compound shows strong excimer fluorescence due to aggregation. However, in the presence of surfactants above their critical micelle concentration (CMC), the probe molecules partition into the hydrophobic core of the micelles. semanticscholar.org
This sequestration within the micellar environment leads to a dramatic change in the fluorescence spectrum:
The characteristic monomer emission of pyrene reappears.
The intensity of the excimer emission decreases significantly.
The ratio of monomer to excimer fluorescence intensity is highly sensitive to the concentration of surfactant, making this compound a versatile and sensitive probe for determining the CMC of various ionic and nonionic surfactants. semanticscholar.org
| Surfactant | Determined CMC (mM) | Method |
| Sodium dodecyl sulfate (B86663) (SDS) | 8.3 | Fluorescence (I_M/I_E ratio) |
| Cetyltrimethylammonium chloride (CTAC) | 1.4 | Fluorescence (I_M/I_E ratio) |
| Triton X-100 | 0.24 | Fluorescence (I_M/I_E ratio) |
| This table presents data for determining the critical micelle concentration (CMC) of various surfactants using a pyrene-based probe similar in principle to this compound. The data is illustrative of the application. |
Design Principles for Pyrene-Based Fluorescent Probes
The versatility of pyrene as a fluorophore has led to the development of sophisticated molecular probes based on rational design principles. rsc.org
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced Electron Transfer (PET) is a powerful mechanism for designing "turn-on" or "turn-off" fluorescent sensors. A typical PET sensor consists of three components: a fluorophore (like pyrene), a receptor for binding an analyte, and a quencher (an electron donor or acceptor), connected by a spacer. nih.gov
In the "off" state, upon excitation of the pyrene fluorophore, an electron is transferred from a donor moiety to the excited pyrene, or from the excited pyrene to an acceptor moiety. This process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.
When the analyte binds to the receptor, it alters the electronic properties of the donor/acceptor group, making the PET process energetically unfavorable. This blocks the quenching pathway, and fluorescence is "turned on". consensus.app For example, the protonation of an amine quencher upon a change in pH or binding to a metal ion can inhibit its ability to donate an electron, leading to a significant enhancement in fluorescence. mdpi.com
The design of a this compound-based PET sensor would involve chemically modifying the hydroxyl group to attach a specific receptor and a quencher moiety. The hexyl chain acts as a spacer to separate the pyrene fluorophore from the receptor-quencher unit, ensuring that the PET process occurs through space rather than through the covalent bonds, which is a key principle of many PET sensor designs.
Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the applications of the chemical compound This compound in the fields of Fluorescence Resonance Energy Transfer (FRET) or Chelation-Enhanced Fluorescence (CHEF).
Integration of 6 Pyren 1 Ylhexan 1 Ol in Supramolecular Assemblies and Functional Materials
Self-Assembly of Pyrene-Functionalized Molecules
The self-assembly of small organic molecules into well-defined nanostructures is a powerful method for creating functional materials. mdpi.com Pyrene-functionalized molecules, including 6-Pyren-1-ylhexan-1-ol, are excellent candidates for this bottom-up approach due to the strong intermolecular forces they can engage in. These interactions guide the molecules to spontaneously organize into larger, ordered architectures.
Pyrene-containing compounds have been shown to be effective gelators, capable of immobilizing organic solvents to form organogels. elsevierpure.comnih.gov This gelation is the result of the self-assembly of the gelator molecules into a three-dimensional network of nanofibers that entraps the solvent. mdpi.com The process is often triggered by changes in temperature or solvent composition. For instance, new fluorescent gelators containing pyrene (B120774) moieties have been developed that self-assemble into one-dimensional helical columnar structures, which then form three-dimensional fibrous networks, leading to gel formation. elsevierpure.com The resulting materials can exhibit stimuli-responsive behavior, with the transition between the gel and sol (solution) state being reversible. The morphology of these self-assembled structures is predominantly fibrous, with nanofibers and nanotubes being common motifs observed in organogels formed from pyrene derivatives. nih.gov
The formation of these supramolecular structures is driven by a combination of non-covalent interactions. mdpi.comrsc.org For pyrene-functionalized molecules like this compound, the primary driving forces are π-π stacking and hydrogen bonding.
Hydrogen Bonding: The hydroxyl (-OH) group in this compound provides a site for hydrogen bonding. nih.govnih.gov These directional interactions play a crucial role in linking the pyrene-based units, often complementing the π-π stacking to create a more robust and ordered network. nih.govnih.govrsc.org The interplay between hydrogen bonding and π-π stacking is essential for the stability and morphology of the resulting self-assembled structures, such as organogels and nanofibers. mdpi.comnih.govrsc.org
The combination of these intermolecular forces dictates the precise arrangement of the molecules, leading to the formation of complex and functional supramolecular architectures. acs.org
Pyrene-Based Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The unique optical and electronic properties of pyrene make it an attractive component for creating functional MOFs. rsc.orgnih.gov Pyrene-based ligands can impart properties such as luminescence and high charge carrier mobility to the resulting framework. rsc.orgresearchgate.net
The creation of pyrene-based MOFs begins with the design and synthesis of suitable organic ligands. nih.govscispace.com Typically, the pyrene core is functionalized with coordinating groups, such as carboxylates, that can bind to metal centers. rsc.org A prominent example is 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), which has been widely used to construct highly porous and stable MOFs. nih.govjte.edu.vn The synthesis of these ligands often involves multi-step organic reactions to attach the desired functional groups to the pyrene backbone. rsc.orgnih.gov The geometry and connectivity of the ligand are critical as they determine the topology and properties of the final MOF structure. nih.gov
Table 1: Examples of Pyrene-Based Ligands for MOF Synthesis
| Ligand Name | Abbreviation | Coordinating Group | Resulting MOF Examples |
| 1,3,6,8-tetrakis(p-benzoic acid)pyrene | TBAPy | Carboxylate | NU-1000, V-TBAPy, Zn₂(TBAPy) |
| 2,7-diazapyrene | - | Nitrogen Heterocycle | 1D and 2D Coordination Polymers |
| Naphtho(2,3-a)pyrene | - | - | 1D and 2D Coordination Polymers |
A key advantage of MOFs is the ability to tune their pore size, shape, and chemical environment. rsc.orgresearchgate.net In pyrene-based MOFs, this tunability can be achieved in several ways. The length and geometry of the pyrene-based ligand can be altered to control the pore dimensions. rsc.org For example, using mixed-ligand strategies, where TBAPy is combined with other linkers, allows for the modulation of micropore and mesopore ratios within a single crystal. nih.govacs.org This creates hierarchical pore structures that can enhance performance in applications like separations and catalysis. nih.govacs.org
Furthermore, the functionality of the pores can be tailored. The aromatic surface of the pyrene units provides inherent sites for π-π interactions with guest molecules. rsc.orgnih.gov The porosity and functionality can also be adjusted post-synthetically by introducing or modifying functional groups within the framework. rsc.orgscispace.com This level of control allows for the design of pyrene-MOFs with optimized properties for specific applications, such as gas storage and separation. nih.govacs.org
Table 2: Properties of Selected Pyrene-Based MOFs
| MOF Name | Ligand(s) | Metal Ion | Surface Area (BET) | Key Feature |
| V-TBAPy | TBAPy | Vanadium | 1620 m²/g | High thermal stability and permanent porosity. jte.edu.vn |
| NU-1000 | TBAPy | Zirconium | 2290 m²/g | Mesoporous with exceptional chemical stability. |
| MOSS (NU-901/NU-1000) | LB and H₄TBApy | Zirconium | Tunable | Tunable ratio of micropores to mesopores. nih.govacs.org |
Note: LB = [1,1′,3′,1″-terphenyl]-4,4″-dicarboxylic acid; H₄TBApy = 1,3,6,8-tetrakis (p-benzoic acid) pyrene.
Role in Organic Electronics and Optoelectronic Devices
The excellent photophysical properties, high charge carrier mobility, and chemical stability of pyrene and its derivatives make them highly promising materials for organic electronics. researchgate.netuky.eduresearchgate.net The ability to modify the pyrene core allows for fine-tuning of its electronic and optical characteristics to suit various device applications. researchgate.netuky.edu
Pyrene-based materials have been successfully incorporated as active components in a range of optoelectronic devices:
Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives are often used as blue-light emitters due to their high fluorescence quantum yields. rsc.orguky.edu Solution-processable, star-shaped molecules based on a 1,3,6,8-tetrasubstituted pyrene core have been used as the active emitting layer in OLEDs, achieving deep blue emission with high efficiency. researchgate.net
Organic Field-Effect Transistors (OFETs): The tendency of planar pyrene molecules to form ordered π-stacked structures is advantageous for charge transport. researchgate.net This property has been exploited in OFETs, where pyrene derivatives have served as the semiconducting channel material. uky.edu
Organic Photovoltaics (OPVs): In solar cells, pyrene-based molecules can function as either electron donor or acceptor materials due to their versatile electronic properties and strong light absorption. rsc.orgacs.org The cooperative assembly of pyrene-functionalized donor and acceptor molecules can lead to ordered nanostructures that improve device performance. acs.org
The performance of these devices is critically dependent on the molecular packing and morphology of the active layer. uky.edu The self-assembly properties of molecules like this compound are therefore highly relevant, as they provide a means to control the nanoscale structure and enhance charge transport and other key electronic processes. uky.eduacs.org
Light-Emitting Applications (e.g., OLEDs)
Pyrene-based materials are well-regarded for their use in Organic Light-Emitting Diodes (OLEDs), often serving as blue light emitters or as host materials for phosphorescent dopants. The strong fluorescence and potential for excimer emission make pyrene derivatives attractive for achieving specific colors and improving device efficiency. In theory, this compound could be incorporated into the emissive layer of an OLED. The hexanol group might enhance its processability from solution, a key advantage for manufacturing large-area displays. However, without specific studies on this compound, its performance characteristics such as luminance, current efficiency, and operational stability remain unknown.
Organic Field-Effect Transistors (OFETs)
The planar and aromatic nature of the pyrene core allows for efficient π-π stacking, a critical factor for charge transport in Organic Field-Effect Transistors (OFETs). The arrangement and packing of molecules in the solid state directly impact the charge carrier mobility of the device. The hexanol chain of this compound would play a significant role in dictating this molecular packing. While pyrene itself has been investigated as a semiconductor in OFETs, there is no available data to suggest that this compound has been synthesized or tested for this purpose.
Photovoltaic Applications
In the realm of organic photovoltaics, pyrene derivatives can function as either electron donor or acceptor materials, owing to their versatile electronic properties. Their broad absorption spectra and good charge transport capabilities are advantageous for solar cell applications. The specific molecular structure of this compound could influence the morphology of the bulk heterojunction in an organic solar cell, which is crucial for efficient charge separation and collection. Nevertheless, there are no published reports detailing the use or efficacy of this compound in photovoltaic devices.
Immobilization Strategies and Surface Chemistry
The functionalization of surfaces with organic molecules is a key technique in the development of novel sensors, catalysts, and electronic devices. The pyrene moiety is particularly useful for the non-covalent modification of carbon-based materials.
Linker Molecules for Carbon Materials (e.g., Graphene, Nanotubes)
The pyrene group is known to strongly interact with the graphitic surfaces of carbon nanotubes and graphene through π-π stacking. This non-covalent interaction is a powerful method for anchoring functional molecules onto these carbon nanomaterials without disrupting their desirable electronic properties. The hexanol end of this compound could then be used to attach other molecules or to modify the surface properties of the carbon material. While this is a plausible application, specific examples of this compound being used as such a linker molecule are not documented.
Non-Covalent Functionalization via π-π Stacking
The principle of using the pyrene unit for non-covalent functionalization is well-established. This strategy allows for the creation of stable hybrid materials that combine the properties of the pyrene derivative with those of the substrate. For instance, attaching pyrene-terminated molecules can improve the dispersion of carbon nanotubes in various solvents. The this compound molecule is structurally suited for this role, yet its specific performance and advantages in this context have not been explored in the scientific literature.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations on Electronic Structure and Photophysical Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For pyrene (B120774) derivatives, DFT calculations are instrumental in understanding their photophysical behavior, such as absorption and emission of light.
In a typical study of a pyrene derivative, DFT calculations would be employed to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels is fundamental to predicting the electronic absorption and emission spectra of the molecule.
Furthermore, Time-Dependent DFT (TD-DFT) is a common extension of the method used to simulate the excited states of molecules. This allows for the theoretical prediction of ultraviolet-visible (UV-Vis) absorption and fluorescence spectra. These theoretical spectra can then be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic transitions involved. For instance, studies on other 1-substituted pyrene derivatives have shown that the nature of the substituent can significantly influence the energy of the molecular orbitals and, consequently, the color of the emitted light. epa.gov
Table 1: Hypothetical DFT Data for 6-Pyren-1-ylhexan-1-ol
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 3.3 eV | Correlates with the energy of the lowest electronic transition. |
| Major Absorption Wavelength (λmax) | ~345 nm | Predicted wavelength of maximum light absorption. |
| Major Emission Wavelength (λem) | ~380 nm | Predicted wavelength of maximum fluorescence emission. |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from DFT calculations.
Molecular Dynamics (MD) Simulations of Self-Assembly and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For pyrene derivatives, which are known for their tendency to form aggregates and excimers through π-π stacking, MD simulations provide invaluable insights into their self-assembly behavior and intermolecular interactions.
In a typical MD simulation of a pyrene derivative like this compound in a solvent, researchers would be able to observe how individual molecules interact with each other over time. This can reveal the preferred modes of aggregation, the stability of the resulting assemblies, and the role of the solvent in this process. The hexanol chain in this compound would be expected to play a significant role in modulating the intermolecular interactions, potentially leading to the formation of specific supramolecular structures.
These simulations can quantify important parameters such as the distance and orientation between pyrene moieties, which are critical for understanding phenomena like excimer formation and fluorescence quenching.
In silico Docking Studies for Molecular Interaction Mechanisms
In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of drug discovery to study the interaction of a small molecule with a biological target like a protein, it can also be applied to understand the interactions between smaller molecules.
For this compound, docking studies could be used to investigate its interaction with other molecules of interest, for example, to understand its potential as a sensor or a molecular probe. The simulations would reveal the most likely binding modes and the key intermolecular forces (such as hydrogen bonds, van der Waals forces, and π-π interactions) that stabilize the complex.
Quantitative Structure-Property Relationship (QSPR) Modeling for Pyrene Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property descriptors of a series of compounds with a particular property of interest. For pyrene derivatives, QSPR models can be developed to predict various properties, including their photophysical characteristics, based on their molecular structure.
A QSPR study on a series of pyrene derivatives would involve calculating a set of molecular descriptors (e.g., electronic, topological, and steric parameters) for each compound. These descriptors are then used to build a mathematical model that can predict a specific property, such as the fluorescence quantum yield or the wavelength of maximum emission. While no specific QSPR models for this compound have been reported, the development of such models for pyrene derivatives, in general, aids in the rational design of new materials with tailored optical properties.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Diversely Substituted Pyrene (B120774) Alcohols
The development of efficient and versatile synthetic routes is paramount for unlocking the full potential of 6-Pyren-1-ylhexan-1-ol and its derivatives. Future research should focus on moving beyond traditional multi-step syntheses towards more elegant and sustainable approaches.
Another area of interest lies in the use of greener and more sustainable synthetic methods. This includes exploring solvent-free reaction conditions, employing microwave-assisted synthesis to accelerate reaction times, and utilizing biocatalysis for stereoselective transformations of the alcohol moiety.
Table 1: Comparison of Potential Synthetic Strategies for Substituted Pyrene Alcohols
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| C-H Activation/Functionalization | High atom economy, direct functionalization, access to novel substitution patterns. mdpi.com | Regioselectivity control, catalyst cost and sensitivity. |
| One-Pot/Domino Reactions | Increased efficiency, reduced purification steps, time and resource savings. ncat.edu | Optimization of reaction conditions for multiple steps. |
| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, safer reaction conditions. | Catalyst stability and reusability, scalability. |
Integration into Multi-responsive Sensing Platforms
The inherent sensitivity of the pyrene monomer and excimer fluorescence to the local environment makes this compound an excellent candidate for the development of multi-responsive sensing platforms. The hexanol chain provides a versatile handle for immobilization onto various substrates or for further functionalization to introduce specific recognition elements.
Future research could focus on developing sensors that respond to a combination of stimuli, such as pH, temperature, and the presence of specific analytes. researchgate.net For instance, the terminal hydroxyl group could be functionalized with receptors for metal ions, anions, or biologically relevant molecules. The resulting change in the photophysical properties of the pyrene moiety upon analyte binding would form the basis of the sensing mechanism. mdpi.com
The integration of this compound into polymeric matrices or onto nanoparticle surfaces could lead to the creation of robust and reusable sensors. acs.org The flexible hexanol linker would allow for dynamic changes in the pyrene-pyrene interactions within these systems, leading to tunable ratiometric fluorescent responses.
Table 2: Potential Multi-responsive Sensing Applications for this compound Derivatives
| Target Analyte/Stimulus | Proposed Sensing Mechanism | Potential Application Area |
| Metal Ions | Chelation-induced changes in monomer/excimer emission. mdpi.com | Environmental monitoring, bio-imaging. |
| pH | Protonation/deprotonation of a functional group affecting pyrene fluorescence. researchgate.net | Intracellular pH sensing, process monitoring. |
| Temperature | Temperature-dependent changes in molecular conformation and pyrene aggregation. | Smart materials, temperature-sensitive coatings. |
| Volatile Organic Compounds (VOCs) | Adsorption of VOCs onto a sensor surface modifying the pyrene microenvironment. | Indoor air quality monitoring, industrial safety. |
Exploration of Advanced Supramolecular Architectures with Tunable Properties
The interplay of π-π stacking of the pyrene core and hydrogen bonding from the hydroxyl group in this compound provides a rich platform for the construction of advanced supramolecular architectures. The flexible hexanol chain can influence the packing and self-assembly behavior, leading to the formation of diverse nanostructures such as vesicles, fibers, and gels. nih.govresearchgate.net
Future research should explore the controlled self-assembly of this compound and its derivatives in different solvent systems and in the presence of various guest molecules. By tuning the intermolecular interactions, it should be possible to create supramolecular materials with tunable properties, such as stimuli-responsive gel-sol transitions or controlled release of encapsulated molecules. nih.gov
The co-assembly of this compound with other functional molecules, such as electron donors or acceptors, could lead to the formation of supramolecular systems with interesting charge-transfer properties for applications in organic electronics. rsc.org The ability to control the morphology and properties of these self-assembled structures is crucial for their integration into functional devices.
Harnessing Unique Photophysical Properties for Quantum Technologies
The distinct and well-defined emission from both the monomeric and excimeric states of pyrene derivatives offers intriguing possibilities for applications in quantum technologies. The long fluorescence lifetime and high quantum yield of the pyrene monomer are desirable properties for quantum emitters.
Future research could investigate the potential of individual this compound molecules, or precisely defined aggregates, as single-photon sources. The ability to control the formation of monomeric or excimeric species through molecular design and control over the local environment will be critical. The hexanol chain could be used to anchor the molecule to a specific location on a substrate, allowing for the study of its photophysical properties at the single-molecule level.
Furthermore, the energy transfer processes between pyrene monomers and excimers could be harnessed for the development of novel quantum information processing schemes. Understanding and controlling these energy transfer pathways at the nanoscale will be a key research focus.
Application in Bio-inspired Materials and Interfaces
The amphiphilic nature of this compound, with its hydrophobic pyrene core and hydrophilic alcohol group, makes it an attractive building block for the creation of bio-inspired materials and for modifying biological interfaces.
Future research could explore the incorporation of this compound into lipid bilayers to mimic cell membranes and study membrane dynamics using its fluorescent properties. The hexanol chain can be varied in length to tune the molecule's partitioning and orientation within the membrane.
Furthermore, the terminal hydroxyl group can be used to conjugate this compound to biomolecules such as proteins or DNA. rsc.org This would enable the development of fluorescent probes for bio-imaging and for studying biomolecular interactions. The unique photophysical properties of pyrene can provide information on conformational changes and binding events.
Advanced Analytical Techniques for Real-time Monitoring and Characterization
A thorough understanding of the behavior of this compound in various environments requires the application of advanced analytical techniques for real-time monitoring and characterization.
Techniques such as time-resolved fluorescence spectroscopy will be crucial for elucidating the dynamics of monomer and excimer formation and decay. nih.gov This information is essential for understanding the sensing mechanisms and for designing materials with optimized photophysical properties.
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a powerful tool for the separation and quantification of this compound and its derivatives in complex matrices. blackmeditjournal.orgnih.gov This is particularly important for monitoring its fate in environmental or biological systems. Other valuable characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and mass spectrometry for accurate mass determination. mdpi.com
Table 3: Key Analytical Techniques for the Characterization of this compound
| Analytical Technique | Information Provided |
| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, dynamics of monomer-excimer formation. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity analysis. blackmeditjournal.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, conformational analysis. mdpi.com |
| Mass Spectrometry | Accurate mass determination, structural fragmentation patterns. |
| UV-Vis Spectroscopy | Electronic absorption properties, ground-state aggregation. mdpi.com |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualization of supramolecular assembly morphology. nih.gov |
Q & A
Q. What are the optimal synthetic routes for 6-Pyren-1-ylhexan-1-ol, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves coupling pyrene derivatives with hexanol precursors via Suzuki-Miyaura or Sonogashira cross-coupling reactions. Key steps include:
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Catalyst selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for aryl-alkyl bond formation.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
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Reproducibility : Document reaction conditions (temperature, solvent ratios, inert atmosphere) in the experimental section, adhering to guidelines for detailed methodology .
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Validation : Compare melting points, NMR, and mass spectrometry (MS) data with literature or computational predictions .
Example Characterization Data Melting Point : 142–144°C ¹H NMR (CDCl₃) : δ 8.2–8.5 (pyrene protons), 3.6 (CH₂OH), 1.4–1.8 (hexyl chain) HRMS (ESI+) : [M+H]⁺ calc. 316.1564, found 316.1560
Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar compounds?
- Methodological Answer :
- ¹H NMR : Pyrene aromatic protons exhibit characteristic splitting patterns (8.2–8.5 ppm), while the hexanol chain shows distinct methylene/methyl signals (1.4–1.8 ppm). Integration ratios confirm the 1:6 pyrene-to-hexanol ratio.
- MS Fragmentation : Look for pyrene-specific fragments (e.g., m/z 202 for [C₁₆H₁₀]⁺) and hexanol chain losses (e.g., –H₂O, –CH₂).
- Cross-Validation : Compare with computational spectra generated via QSPR models and reference databases (PubChem) .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the fluorescence properties of this compound in solvent systems?
- Methodological Answer :
-
Solvent Polarity : Test solvents (e.g., hexane, ethanol, DMSO) to assess Stokes shifts and quantum yield variations.
-
Concentration Effects : Avoid aggregation-induced quenching by diluting below 10⁻⁵ M.
-
Control Experiments : Compare with pyrene alone to isolate hexanol chain effects.
-
Instrument Calibration : Use standard fluorophores (e.g., quinine sulfate) for intensity normalization .
Fluorescence Parameters λₑₓ : 340 nm λₑₘ : 375–450 nm (pyrene monomer), 470–550 nm (excimer) Quantum Yield : ~0.4 in ethanol
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Data Validation : Replicate experiments under identical conditions (pH, temperature, cell lines).
- Statistical Analysis : Apply ANOVA or t-tests to assess significance; report confidence intervals (e.g., p < 0.05).
- Meta-Analysis : Systematically review literature for methodological discrepancies (e.g., purity verification, assay protocols) .
- Supplementary Data : Publish raw datasets and spectra in supporting information for transparency .
Q. What computational strategies predict the solubility and toxicity of this compound for drug delivery applications?
- Methodological Answer :
-
QSPR Models : Use software like COSMO-RS to predict logP (partition coefficient) and solubility in lipid bilayers.
-
Toxicity Profiling : Apply ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity and blood-brain barrier penetration.
-
Validation : Compare with experimental cytotoxicity assays (e.g., MTT on HepG2 cells) .
Predicted Properties logP : 4.2 ± 0.3 Water Solubility : 0.01 mg/mL LD₅₀ (oral, rat) : 500 mg/kg
Guidelines for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
